

# Lazertinib mesylate chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025



# Lazertinib Mesylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lazertinib, available as **Lazertinib mesylate**, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target specific activating EGFR mutations, including exon 19 deletions (Del19) and the L858R substitution, as well as the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1][4] This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target toxicities. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **Lazertinib mesylate**.

#### **Chemical Structure and Identification**

Lazertinib is an aminopyrimidine derivative. The chemical identity of Lazertinib and its common salt forms are detailed below.



| Identifier        | Lazertinib (Free<br>Base)                                                                                                                                     | Lazertinib Mesylate<br>Anhydrous                                                                                                                                                    | Lazertinib Mesylate<br>Monohydrate                                                                                                                                                             |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[5-[[4-[4-<br>[(dimethylamino)meth<br>yl]-3-phenylpyrazol-1-<br>yl]pyrimidin-2-<br>yl]amino]-4-methoxy-<br>2-morpholin-4-<br>ylphenyl]prop-2-<br>enamide[4] | N-[5-[[4-[4-<br>[(dimethylamino)meth<br>yl]-3-phenylpyrazol-1-<br>yl]pyrimidin-2-<br>yl]amino]-4-methoxy-<br>2-morpholin-4-<br>ylphenyl]prop-2-<br>enamide;methanesulf<br>onic acid | N-[5-[[4-[4-<br>[(dimethylamino)meth<br>yl]-3-phenylpyrazol-1-<br>yl]pyrimidin-2-<br>yl]amino]-4-methoxy-<br>2-morpholin-4-<br>ylphenyl]prop-2-<br>enamide;methanesulf<br>onic acid;hydrate[2] |
| SMILES            | CN(C)CC1=CN(N=C1 C2=CC=CC=C2)C3= NC(=NC=C3)NC4=C( C=C(C(=C4)NC(=O)C =C)N5CCOCC5)OC[4 ]                                                                        | C=CC(=O)Nc1cc(c(cc<br>1N2CCOCC2)OC)Nc3<br>nccc(n3)-<br>n4cc(CN(C)C)c(-<br>c5ccccc5)n4.CS(=O)<br>(=O)O                                                                               | CN(C)CC1=CN(N=C1<br>C2=CC=CC2)C3=<br>NC(=NC=C3)NC4=C(<br>C=C(C(=C4)NC(=O)C<br>=C)N5CCOCC5)OC.C<br>S(=O)(=O)O.O[2]                                                                              |
| Molecular Formula | СзоНз4N8Оз[4]                                                                                                                                                 | C31H38N8O6S                                                                                                                                                                         | C31H40N8O7S[2]                                                                                                                                                                                 |
| Molecular Weight  | 554.6 g/mol [4]                                                                                                                                               | 650.8 g/mol                                                                                                                                                                         | 668.8 g/mol [2]                                                                                                                                                                                |
| CAS Number        | 1903008-80-9[4]                                                                                                                                               | 2247995-37-3                                                                                                                                                                        | 2411549-88-5[2]                                                                                                                                                                                |

## **Physicochemical Properties**

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for some of Lazertinib's properties are not publicly available, predicted values and some measured data are summarized below.



| Property               | Value                                                                                                                                                                                                                                            | Source                  |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| Melting Point          | Approx. 217 °C (for Lazertinib mesylate)[5]                                                                                                                                                                                                      | Experimental (DSC)[5]   |
| pKa (Strongest Acidic) | 13.65                                                                                                                                                                                                                                            | Predicted (Chemaxon)[6] |
| pKa (Strongest Basic)  | 8.35                                                                                                                                                                                                                                             | Predicted (Chemaxon)[6] |
| logP                   | 4.05                                                                                                                                                                                                                                             | Predicted (ALOGPS)[6]   |
| Water Solubility       | 0.025 mg/mL                                                                                                                                                                                                                                      | Predicted (ALOGPS)[6]   |
| Solubility in DMSO     | 3.33 mg/mL (with sonication and warming)                                                                                                                                                                                                         | Experimental            |
| Solubility in DMF      | 3 mg/mL                                                                                                                                                                                                                                          | Experimental[7]         |
| Aqueous Solubility     | Sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer. A solubility of approximately 0.3 mg/mL is achieved in a 1:2 solution of DMF:PBS (pH 7.2). [7] | Experimental[7]         |

### **Experimental Protocols**

Detailed experimental protocols for the determination of the physicochemical properties of **Lazertinib mesylate** are not extensively published. However, standard methodologies for these key experiments are outlined below.

#### **Melting Point Determination (Capillary Method)**

This method is a common and straightforward technique for determining the melting point of a solid substance.[8]

• Sample Preparation: A small amount of the finely powdered, dry **Lazertinib mesylate** is packed into a capillary tube to a height of 2.5-3.5 mm.[9][10]



- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. Typically, the temperature is rapidly
  increased to about 5°C below the expected melting point and then increased at a slower rate
  of approximately 1°C per minute.[9]
- Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.[9][10]

#### pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. UV-metric titration is a common method for its determination, particularly for compounds with a chromophore.

- Instrumentation: A Sirius T3 instrument or a similar automated titrator equipped with a UV-Vis spectrophotometer is typically used.
- Sample Preparation: A solution of **Lazertinib mesylate** is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.
- Titration: The sample solution is titrated with a standardized acid and base.
- Data Acquisition: Throughout the titration, the UV-Vis spectrum of the solution is recorded at various pH values.
- Data Analysis: The changes in the UV-Vis spectrum as a function of pH are used to determine the pKa values. For measurements in co-solvent mixtures, a Yasuda-Shedlovsky extrapolation can be used to estimate the aqueous pKa.[11][12]

### logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water. The shake-flask method is the gold standard for experimental logP determination.[13] [14]



- Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[15]
- Partitioning: A known amount of Lazertinib mesylate is dissolved in one of the phases. This
  solution is then mixed with a known volume of the other phase in a flask.
- Equilibration: The flask is shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of Lazertinib mesylate in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

### **Mechanism of Action and Signaling Pathway**

Lazertinib is a potent and irreversible inhibitor of mutant EGFR.[1] It forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain, leading to the inhibition of EGFR autophosphorylation and the blockade of downstream signaling pathways.[6] This ultimately results in the suppression of cancer cell proliferation and the induction of apoptosis. [1][16]

The primary signaling cascades inhibited by Lazertinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[16]

## **EGFR Signaling Pathway Inhibition by Lazertinib**





Click to download full resolution via product page

Caption: Lazertinib inhibits mutant EGFR signaling.



## **Experimental Workflow for Assessing Pathway Inhibition**

A common method to assess the inhibition of signaling pathways is through Western blotting.



Click to download full resolution via product page

Caption: Western blot workflow for pathway analysis.

#### Conclusion

Lazertinib mesylate is a promising third-generation EGFR-TKI with a well-defined chemical structure and mechanism of action. Its high selectivity for mutant EGFR and its ability to overcome T790M-mediated resistance make it a valuable therapeutic agent in the treatment of non-small cell lung cancer. Further research into its physicochemical properties and the development of detailed, publicly available experimental protocols will continue to be of great interest to the scientific and drug development communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lazertinib: on the Way to Its Throne PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lazertinib mesylate monohydrate | C31H40N8O7S | CID 163203547 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. go.drugbank.com [go.drugbank.com]
- 4. Lazertinib | C30H34N8O3 | CID 121269225 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2020079637A1 Pharmaceutical composition for oral administration comprising aminopyrimidine derivative or its salt Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. Melting Point Test CD Formulation [formulationbio.com]
- 11. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Lazertinib mesylate chemical structure and physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604528#lazertinib-mesylate-chemical-structure-and-physicochemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com